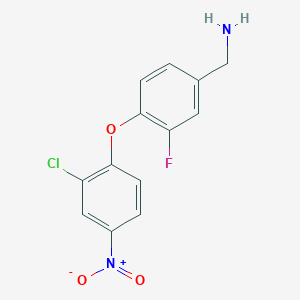
1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, in the presence of ammonia or primary amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the imidazole ring.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl halides or other methylating agents.
Final Amination Step: The ethanamine moiety is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but differs in the position and nature of the substituents.
4-Methoxyphenethylamine: This compound contains a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.
2-Fluorophenethylamine: The presence of a fluorine atom instead of chlorine results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H14ClN3/c1-7(14)12-15-8(2)11(16-12)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
GRKGJDSEKJYNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C(C)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)


![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)



